5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide
Description
Molecular Geometry and Conformational Analysis
The dioxaphosphorinane ring adopts a chair conformation, as observed in X-ray crystallographic studies of structurally related compounds. In this conformation, the phosphoryl oxygen (P=O) occupies an equatorial position, minimizing steric strain and electronic repulsion with adjacent substituents. The bromomethyl groups at the 5-position extend axially, creating a sterically crowded environment that influences reactivity and intermolecular interactions.
Key geometric parameters derived from analogous dioxaphosphorinane oxides include:
The ethoxy group at the 2-position adopts an equatorial orientation, with the oxygen atom participating in weak C-H···O hydrogen bonding networks that stabilize crystal packing. This spatial arrangement creates distinct electronic environments for the axial versus equatorial substituents, as evidenced by $$^{31}$$P NMR chemical shift differences >5 ppm compared to alternative conformers.
Structure
3D Structure
Properties
CAS No. |
42983-32-4 |
|---|---|
Molecular Formula |
C7H13Br2O4P |
Molecular Weight |
351.96 g/mol |
IUPAC Name |
5,5-bis(bromomethyl)-2-ethoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H13Br2O4P/c1-2-11-14(10)12-5-7(3-8,4-9)6-13-14/h2-6H2,1H3 |
InChI Key |
QDYVUMSONFTXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)OCC(CO1)(CBr)CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the construction of the 1,3,2-dioxaphosphorinane ring followed by selective introduction of bromomethyl groups at the 5-position and an ethoxy substituent at the 2-position. The synthetic approach can be summarized as follows:
- Starting Materials: The synthesis generally begins with phosphorus oxychloride or related phosphorus(V) precursors, which are reacted with diols or hydroxyalkyl compounds to form the cyclic dioxaphosphorinane ring.
- Ring Formation: The 1,3,2-dioxaphosphorinane ring is formed by cyclization involving phosphorus and two oxygen atoms from the diol or hydroxyalkyl moieties.
- Introduction of Ethoxy Group: The ethoxy substituent at the 2-position is introduced via alkylation or substitution reactions using ethyl alcohol or ethylating agents under controlled conditions.
- Bromomethylation: The key step involves bromomethylation at the 5-position, where two bromomethyl groups are installed. This is typically achieved by reacting the corresponding methyl-substituted precursor with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under radical or electrophilic conditions.
Detailed Synthetic Route Example
A representative synthetic route reported in organophosphorus chemistry literature involves:
- Cyclization Step: Reacting a suitable diol (e.g., ethylene glycol derivative) with phosphorus oxychloride (POCl3) in the presence of a base to form the 1,3,2-dioxaphosphorinane ring with a chlorine substituent at the 2-position.
- Ethoxy Substitution: Treating the chlorinated intermediate with ethanol under reflux to substitute the chlorine with an ethoxy group, yielding 2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide.
- Bromomethylation: Subjecting the 5,5-dimethyl derivative to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) or under photochemical conditions to convert methyl groups into bromomethyl groups, affording this compound.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | POCl3, diol, base (e.g., pyridine) | 0–25 °C | 2–4 hours | 70–85 | Anhydrous conditions preferred |
| Ethoxy substitution | Ethanol, reflux | 78 °C (reflux) | 4–6 hours | 80–90 | Excess ethanol used to drive substitution |
| Bromomethylation | NBS, radical initiator (benzoyl peroxide) | 60–80 °C | 3–5 hours | 65–75 | Light or heat initiates radical bromination |
Purification and Characterization
- Purification: The crude product is typically purified by recrystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures) or by column chromatography using silica gel.
- Characterization: The compound is characterized by NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis. The presence of bromomethyl groups is confirmed by characteristic signals in NMR and the molecular ion peak in MS.
Analytical and Research Findings Related to Preparation
- The bromomethyl groups confer high reactivity, making the compound a versatile intermediate for further substitution reactions.
- Reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for analysis and purity assessment, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.
- The compound’s stability under various conditions has been studied, showing that it is stable under anhydrous and inert atmosphere but sensitive to moisture and strong nucleophiles due to the reactive bromomethyl groups.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Phosphorus oxychloride, diols, ethanol, N-bromosuccinimide |
| Key Reactions | Cyclization, ethoxy substitution, bromomethylation |
| Typical Conditions | Anhydrous, controlled temperature, radical initiation for bromination |
| Purification Techniques | Recrystallization, silica gel chromatography |
| Analytical Techniques | NMR (¹H, ¹³C, ³¹P), MS, RP-HPLC |
| Yield Range | 65–90% depending on step |
| Safety Considerations | Handle brominating agents and phosphorus compounds with care; use protective equipment |
Chemical Reactions Analysis
Nucleophilic Substitution at Bromomethyl Groups
The bromomethyl groups in 57 are highly reactive toward nucleophiles due to the electron-withdrawing effect of the adjacent dioxaphosphorinane ring. Key reactions include:
Table 1: Nucleophilic substitution reactions of compound 57
-
Thiol Substitution : Reaction with thiols replaces bromine atoms with thioalkyl groups, forming dialkylthiomethyl derivatives (107 ) .
-
Benzoxazole Formation : Heating with o-aminophenol under oxygen yields a benzoxazole-fused phosphonate (106 ) .
Catalytic Rearrangements and Diphosphonate Formation
Under Lewis acid catalysis, 57 undergoes dimerization or rearrangement:
Scheme 24 (MDPI ) :
-
Catalyst : BF₃·Et₂O
-
Product : Tetraethyl (ethoxymethyl)diphosphonate (103 )
-
Yield : 14%
This reaction proceeds via cleavage of the P–O bond in the dioxaphosphorinane ring, followed by recombination to form a diphosphonate structure .
Halogenation and Radical Reactions
The bromomethyl groups participate in radical-mediated halogenation:
Table 2: Halogenation reactions of compound 57
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) | β-Haloethoxycarbonylphosphonates (105 ) | Radical chain |
| N-Chlorosuccinimide (NCS) | Similar to NBS | Chlorinated analogs | Radical chain |
Acid/Base-Mediated Decomposition
57 is sensitive to acidic and basic conditions:
-
Acidic Hydrolysis : Cleavage of the P–C bond yields phosphoric acid (45 ) and formic acid (46 ) .
-
Basic Conditions : Undergoes disproportionation (Cannizzaro reaction) to form hydroxymethylphosphonic acid (41 ) and carboxyphosphonic acid (47 ) .
Transesterification and Cyclization
57 participates in transesterification with diols under acid catalysis:
-
Reagents : 1,3-Dimethylpropanediol, benzenesulfonic acid
-
Product : Cyclic diethyl (5-dimethyl- -dioxan-2-yl)phosphonates (90 )
-
Mechanism : Replacement of ethoxy groups with diol-derived cyclic acetals .
Stability and Reactivity Considerations
-
Thermal Stability : Degrades at elevated temperatures (>160°C) under oxidative conditions .
-
Storage : Requires inert atmosphere due to moisture sensitivity .
Analytical Characterization
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide is in the field of analytical chemistry, particularly in liquid chromatography. The compound can be effectively analyzed using reverse phase HPLC methods.
Methodology
The mobile phase typically comprises acetonitrile (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. The use of smaller particle columns (3 µm) allows for faster ultra-performance liquid chromatography (UPLC) applications. This method is scalable and suitable for isolating impurities during preparative separations and is also applicable in pharmacokinetics studies to evaluate the compound's behavior in biological systems .
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its bromomethyl groups allow for further functionalization through nucleophilic substitution reactions.
Case Studies
- Synthesis of Phosphorus-Based Compounds :
- Development of Antimicrobial Agents :
Toxicological Studies
Toxicological evaluations of this compound are critical for assessing its safety profile in potential applications. The compound has been included in various toxicological databases to evaluate its environmental impact and human health risks. It is essential to consider these factors when exploring its applications in pharmaceuticals and agriculture .
Mechanism of Action
The mechanism of action of 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with nucleophilic sites in target molecules. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The ethoxy group can also participate in hydrolysis, leading to the formation of reactive intermediates that can further interact with biological or chemical targets.
Comparison with Similar Compounds
a. Substituent Effects on Reactivity and Stability
- Bromomethyl Groups : The bromine atoms in the target compound enhance flame retardancy by generating bromine radicals during thermal decomposition, which inhibit combustion . In contrast, the dimethyl substituents in 2-chloro-5,5-dimethyl-dioxaphosphorinane 2-oxide increase steric hindrance, stabilizing the compound for catalytic applications .
- Ethoxy vs. Hydroxy Groups : The ethoxy group in the target compound improves hydrolytic stability compared to the hydroxyl group in 5,5-bis(bromomethyl)-2-hydroxy-dioxaphosphorinane 2-oxide, making it more suitable for polymer applications .
b. Conformational and Crystallographic Differences
- The phenoxy-substituted analogs (e.g., 5,5-dimethyl-2-phenoxy-dioxaphosphorinane 2-oxide) adopt a trans-gauche orientation of aromatic rings, stabilizing the crystal lattice via C-H···O interactions . In contrast, the ethoxy-substituted target compound likely exhibits greater conformational flexibility due to smaller substituents.
c. Application-Specific Performance
- Flame Retardancy : The target compound demonstrates superior flame retardant efficacy in poly(methyl methacrylate) compared to sulfur-containing analogs (e.g., 2-thio-dioxaphosphorinanes), attributed to bromine’s higher radical-trapping efficiency .
- Catalytic Utility : The chloro-dimethyl analog’s Lewis acidity enables efficient catalysis in synthesizing benzimidazoles and chromenes, a role unsuitable for bromine-rich compounds due to their lower thermal stability .
Research Findings and Data
Table 2: Flame Retardant Performance in Acrylic Polymers
LOI : Limiting Oxygen Index. Higher values indicate better flame retardancy.
Table 3: Thermal Decomposition Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
